molecular formula C23H29N3O2 B263134 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B263134
M. Wt: 379.5 g/mol
InChI Key: XDZLIKRLYNCMRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been suggested that this compound may have neuroprotective effects by reducing inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments is its potential anticancer properties. This compound may be useful in studying the mechanisms of cancer cell growth and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for research on 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. One direction is to study the potential use of this compound in combination with other anticancer drugs to improve cancer treatment outcomes. Another direction is to study the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been achieved using different methods. One method involves the reaction of 4-bromo-N-(1,2,3,4-tetrahydroquinolin-6-yl)benzamide with dimethylamine in the presence of a palladium catalyst. Another method involves the reaction of N-(1,2,3,4-tetrahydroquinolin-6-yl)-4-aminobenzamide with dimethylformamide dimethyl acetal and 2,2-dimethylpropanoic acid in the presence of a catalyst.

Scientific Research Applications

4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been studied for its effects on cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

InChI

InChI=1S/C23H29N3O2/c1-23(2,3)22(28)26-14-6-7-17-15-18(10-13-20(17)26)24-21(27)16-8-11-19(12-9-16)25(4)5/h8-13,15H,6-7,14H2,1-5H3,(H,24,27)

InChI Key

XDZLIKRLYNCMRV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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